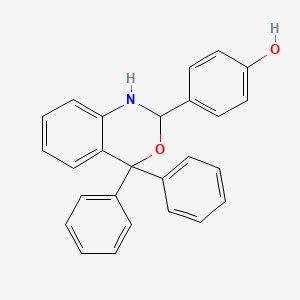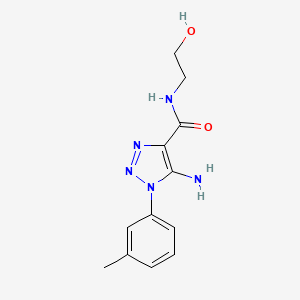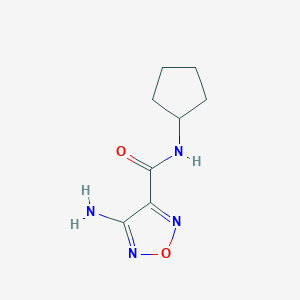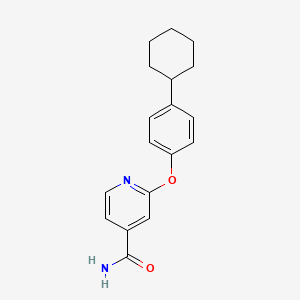![molecular formula C12H14ClF4NO3S B11470494 1-(2-chlorophenyl)-N-[2-(2,2,3,3-tetrafluoropropoxy)ethyl]methanesulfonamide](/img/structure/B11470494.png)
1-(2-chlorophenyl)-N-[2-(2,2,3,3-tetrafluoropropoxy)ethyl]methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-クロロフェニル)-N-[2-(2,2,3,3-テトラフルオロプロポキシ)エチル]メタンスルホンアミドは、クロロフェニル基、テトラフルオロプロポキシ基、メタンスルホンアミド基が存在することを特徴とする複雑な有機化合物です。
合成方法
合成ルートと反応条件
1-(2-クロロフェニル)-N-[2-(2,2,3,3-テトラフルオロプロポキシ)エチル]メタンスルホンアミドの合成は、通常、中間体の調製から始まる複数のステップを伴います。一般的なアプローチの1つは、まず2-クロロフェニル基とテトラフルオロプロポキシ基を別々に合成し、特定の反応条件下でそれらを組み合わせることです。
2-クロロフェニル基の合成: これは、塩素ガスやスルホリルクロリドなどの試薬を用いて、ベンゼン誘導体を塩素化することによって達成できます。
テトラフルオロプロポキシ基の合成: これは、触媒の存在下で、プロピレンオキシドをテトラフルオロプロパノールと反応させることによります。
中間体の組み合わせ: 最後のステップは、合成された中間体を、トリエチルアミンなどの塩基の存在下で、メタンスルホニルクロリドと反応させて、目的の化合物を形成させることです。
工業的生産方法
この化合物の工業的生産には、同様の合成ルートが採用される場合がありますが、より大規模で行われます。連続フローリアクターや自動化システムの使用により、生産プロセスの効率と収率が向上します。さらに、再結晶やクロマトグラフィーなどの精製技術が用いられて、高純度の製品が得られます。
化学反応解析
反応の種類
1-(2-クロロフェニル)-N-[2-(2,2,3,3-テトラフルオロプロポキシ)エチル]メタンスルホンアミドは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの強力な酸化剤を使用して酸化できます。
還元: 還元反応は、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤を使用して行うことができます。
置換: この化合物は、求核置換反応に関与し、クロロフェニル基を他の求核剤で置き換えることができます。
一般的な試薬と条件
酸化: 酸性または塩基性媒体中の過マンガン酸カリウム。
還元: 無水エーテル中の水素化リチウムアルミニウム。
置換: 極性溶媒中の水酸化ナトリウムまたはその他の強塩基。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によってスルホン誘導体が生成される可能性があり、還元によってアミン誘導体が生成される可能性があります。
科学研究における用途
1-(2-クロロフェニル)-N-[2-(2,2,3,3-テトラフルオロプロポキシ)エチル]メタンスルホンアミドには、いくつかの科学研究における用途があります。
化学: 有機合成における試薬として、より複雑な分子の構成要素として使用されます。
生物学: 抗菌作用や抗がん作用など、その潜在的な生物活性を調査されています。
医学: 特に新規薬剤の開発において、その潜在的な治療用途が探求されています。
産業: 特殊化学品や材料の製造に使用されます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chlorophenyl)-N-[2-(2,2,3,3-tetrafluoropropoxy)ethyl]methanesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the 2-chlorophenyl group and the tetrafluoropropoxy group separately, followed by their combination under specific reaction conditions.
Synthesis of 2-chlorophenyl group: This can be achieved through the chlorination of benzene derivatives using reagents such as chlorine gas or sulfuryl chloride.
Synthesis of tetrafluoropropoxy group: This involves the reaction of propylene oxide with tetrafluoropropanol in the presence of a catalyst.
Combination of intermediates: The final step involves the reaction of the synthesized intermediates with methanesulfonyl chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
1-(2-chlorophenyl)-N-[2-(2,2,3,3-tetrafluoropropoxy)ethyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
科学的研究の応用
1-(2-chlorophenyl)-N-[2-(2,2,3,3-tetrafluoropropoxy)ethyl]methanesulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
1-(2-クロロフェニル)-N-[2-(2,2,3,3-テトラフルオロプロポキシ)エチル]メタンスルホンアミドの作用機序は、特定の分子標的および経路との相互作用に関与しています。この化合物は、酵素または受容体に結合して、その活性を調節することにより作用する可能性があります。正確な分子標的および経路は、特定の用途と状況によって異なる可能性があります。
類似の化合物との比較
類似の化合物
ミトタン: 1-(2-クロロフェニル)-1-(4-クロロフェニル)-2,2-ジクロロエタン.
2-クロロアセトフェノン: クロロフェニル基と類似の構造を持つ化合物.
独自性
1-(2-クロロフェニル)-N-[2-(2,2,3,3-テトラフルオロプロポキシ)エチル]メタンスルホンアミドは、テトラフルオロプロポキシ基の存在によってユニークです。これは、独特の化学的および物理的特性を付与します。これは、他の類似の化合物とは異なり、特定の用途においてより効果的である可能性があります。
類似化合物との比較
Similar Compounds
Mitotane: 1-(2-chlorophenyl)-1-(4-chlorophenyl)-2,2-dichloroethane.
2-chloroacetophenone: A compound with a similar chlorophenyl group.
Uniqueness
1-(2-chlorophenyl)-N-[2-(2,2,3,3-tetrafluoropropoxy)ethyl]methanesulfonamide is unique due to the presence of the tetrafluoropropoxy group, which imparts distinct chemical and physical properties. This makes it different from other similar compounds and potentially more effective in certain applications.
特性
分子式 |
C12H14ClF4NO3S |
|---|---|
分子量 |
363.76 g/mol |
IUPAC名 |
1-(2-chlorophenyl)-N-[2-(2,2,3,3-tetrafluoropropoxy)ethyl]methanesulfonamide |
InChI |
InChI=1S/C12H14ClF4NO3S/c13-10-4-2-1-3-9(10)7-22(19,20)18-5-6-21-8-12(16,17)11(14)15/h1-4,11,18H,5-8H2 |
InChIキー |
RXGWZKVZONIKTG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)CS(=O)(=O)NCCOCC(C(F)F)(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-{[(4-chloro-3-methylphenoxy)acetyl]amino}ethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11470419.png)
![Methyl 6-[(4-ethylpiperazin-1-yl)methyl]-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11470425.png)
![N-[1-(3-chlorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]pyridine-3-carboxamide](/img/structure/B11470439.png)

![{4-[4-(Cyclopentylamino)quinazolin-2-yl]piperazin-1-yl}(cyclopropyl)methanone](/img/structure/B11470444.png)
![2,2'-[(2,3-dihydroxybutane-1,4-diyl)disulfanediyl]bis[N-(1,3-benzodioxol-5-yl)acetamide]](/img/structure/B11470450.png)
![N-[3-(9H-carbazol-9-yl)propyl]-9H-xanthene-9-carboxamide](/img/structure/B11470457.png)
![4-[2,3-dimethyl-5-oxo-4-(propan-2-yl)-2,5-dihydro-1H-pyrazol-1-yl]-N-(2,2-dimethylpropyl)benzenesulfonamide](/img/structure/B11470475.png)

![N-{4-[5-(3,4-dimethoxyphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]phenyl}acetamide](/img/structure/B11470479.png)
![1-{2-[4-(2-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]ethyl}-4-methylpiperazine](/img/structure/B11470501.png)
![3-(Adamantan-1-YL)-2-{[(4-methoxy-3-nitrophenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one](/img/structure/B11470510.png)

